Hydroxyformaldehyde

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

hydroxyformaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

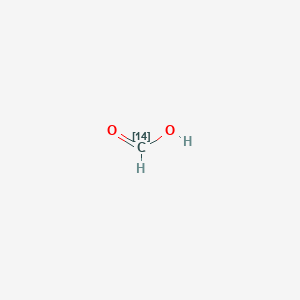

InChI |

InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/i1+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAGIHXWWSANSR-NJFSPNSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[14CH](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

48.018 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Studies of Methanediol Formation and Interconversion Reactions

Role in Atmospheric Chemistry

Methanediol is considered a key intermediate in the chemistry of the troposphere. pnas.orgolemiss.edu It is involved in processes such as aerosol formation and growth and is implicated in the atmospheric production of formic acid. aanda.orgresearchgate.netnsf.gov Formaldehyde, a common atmospheric pollutant, can be converted into methanediol within cloud droplets. pnas.org The subsequent gas-phase oxidation of this methanediol by hydroxyl radicals (•OH) is a potential source of atmospheric formic acid, though its contribution is considered minor compared to other sources. pnas.org

Water-Mediated and Autocatalytic Processes

Role in Interstellar Chemistry

Methanediol is predicted to form on the surfaces of interstellar ice grains. rsc.orgnsf.gov Its synthesis is theorized to occur through the insertion of an electronically excited oxygen atom into a carbon-hydrogen bond of methanol (CH₃OH), a common component of interstellar ices. pnas.orgaanda.org Although it has been described as an interstellar grain surface species, it has not yet been definitively detected in the interstellar medium (ISM). aanda.orgaanda.org

The recent laboratory synthesis and detailed spectroscopic characterization of gaseous methanediol are crucial for its potential astronomical detection. hawaii.edursc.org Several of its vibrational modes have high intensities, which could facilitate its identification by future astronomical observations with powerful radio telescopes. rsc.orgrsc.orgnsf.gov The successful laboratory preparation provides a pathway to first synthesize and characterize such elusive molecules before searching for them in star-forming regions. hawaii.edu

Methanediol is considered a key precursor in the formation of complex organic molecules (COMs) in the ISM. aanda.orgnsf.govaanda.org Ab initio molecular dynamics simulations show that methanediol, formed on methanol-rich ice mantles, can participate in reactions that lead to stable COMs. aanda.orgaanda.org It is a primary precursor for molecules such as methoxymethanol (CH₃OCH₂OH) and the abundant interstellar molecule formaldehyde. aanda.org The reaction pathways can proceed through the methanediol intermediate to generate these more complex species, which can then be released into the gas phase where they are detected. aanda.org

Role in Industrial and Polymer Chemistry

In aqueous formaldehyde solutions, methanediol acts as the monomer for condensation polymerization. wikipedia.orgwikipedia.org As the concentration of the solution increases, the equilibrium shifts, and methanediol molecules condense to form hydroxy-terminated linear oligomers of the general formula HO(CH₂O)ₙH. acs.orgwikipedia.org These oligomers are collectively known as paraformaldehyde, a solid form of formaldehyde. wikipedia.org The chain length 'n' can vary, and at higher concentrations, longer polymer chains are formed. acs.orgwikipedia.org This process is reversible; diluting the solution with water or increasing the temperature shifts the equilibrium back towards the monomeric methanediol. wikipedia.org This polymerization is also a key step in the formation of various phenol-formaldehyde resins and other polymers where hydroxymethyl derivatives are formed as intermediates. researchgate.net

Synthesis

The first successful synthesis and identification of isolated methanediol were achieved by processing low-temperature methanol-oxygen ices with energetic electrons, followed by sublimation into the gas phase. pnas.orgolemiss.eduresearchgate.net The resulting gaseous molecules were then identified using isomer-selective photoionization reflectron time-of-flight mass spectrometry. pnas.org Another method for preparing gaseous methanediol involves the simple evaporation of an aqueous formaldehyde solution, allowing for the measurement of its IR absorption spectrum in the vapor phase. rsc.org

Future Research Directions and Unexplored Avenues

Development of Advanced Spectroscopic Techniques for Elusive Intermediates

The detection and characterization of short-lived, reactive intermediates like methanediol present a significant challenge due to their inherent instability. nih.gov While techniques such as photoionization-reflectron time-of-flight mass spectrometry (PI-ReTOF-MS) combined with infrared (IR) spectroscopy have been successfully used to identify gaseous methanediol produced from processed low-temperature ices, these methods represent just the beginning. nih.govnsf.gov

Future research must focus on developing more sensitive and sophisticated spectroscopic tools. numberanalytics.comnih.govmdpi.com Time-resolved techniques, such as time-resolved infrared (TRIR) spectroscopy, could provide invaluable data on the dynamics of methanediol formation and decay in real-time. numberanalytics.com Furthermore, enhancing techniques like Surface-Enhanced Raman Spectroscopy (SERS) could offer new ways to probe the molecule's vibrational modes with greater sensitivity. numberanalytics.com The development of high-field NMR spectrometers and ultrafast laser systems will also be crucial in capturing the fleeting existence of such intermediates. numberanalytics.com A significant goal is to obtain a complete rovibrational characterization, which is essential for its unambiguous detection in diverse environments like the interstellar medium (ISM). nsf.govrsc.org

Table 1: Current and Future Spectroscopic Techniques for Methanediol

| Technique | Application to Methanediol | Future Development Needs |

| Photoionization-Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS) | Successful identification of gaseous methanediol by detecting its mass-to-charge ratio. nih.govresearchgate.net | Increased resolution and sensitivity to detect trace amounts and complex isotopic species. |

| Infrared (IR) Spectroscopy | Characterization of vibrational modes, confirming the molecule's structure. nsf.govresearchgate.net | Development of time-resolved IR (TRIR) spectroscopy to study reaction dynamics. |

| Microwave Spectroscopy | Prediction of rotational constants for astronomical detection. | Higher sensitivity to detect conformers with low dipole moments, like the C2 conformer of methanediol. researchgate.net |

| Surface-Enhanced Raman Spectroscopy (SERS) | Potential for highly sensitive detection on surfaces, relevant to aerosol and ice chemistry. numberanalytics.com | Optimization of substrates for capturing and enhancing the signal of transient species like methanediol. |

High-Level Computational Refinements for Enhanced Accuracy

Computational quantum chemistry has been indispensable in studying methanediol, predicting its stability and spectroscopic properties even before its definitive experimental detection. scispace.com Early calculations using methods like Density Functional Theory (DFT), such as B3LYP, provided initial rotational parameters. nsf.govrsc.org However, for unequivocal confirmation and highly accurate data, more advanced methods are required. rsc.org

Future computational work should focus on refining these theoretical models for greater accuracy. The use of high-level ab initio quartic force fields (QFFs) based on coupled cluster theory, such as CCSD(T) with explicitly correlated F12 methods (e.g., F12-TZ-cCR), has already demonstrated significant improvements, matching experimental vibrational frequencies to within a few wavenumbers. rsc.orgnih.gov These methods are computationally intensive but provide exceptional accuracy. rsc.org Continued development in computational power and algorithmic efficiency will allow for the routine application of these "gold-standard" methods to methanediol and larger, related geminal diols. arxiv.org This will enable the precise prediction of rotational constants, anharmonic vibrational frequencies, and other spectroscopic data necessary to guide laboratory synthesis and astronomical searches. nsf.govrsc.org

Table 2: Comparison of Computational Methods for Methanediol

| Method | Basis Set | Accuracy | Application |

| B3LYP (DFT) | aug-cc-pVTZ | Provided initial, empirically-fitted parameters for identification. nsf.govrsc.org | Initial predictions and qualitative analysis. |

| MP2 | aug-cc-pVTZ | Used for calculating anharmonic intensities. rsc.org | Cost-effective calculation of IR intensities. arxiv.org |

| CCSD(T)-F12b | cc-pCVTZ-F12 | High accuracy for geometries and energies. rsc.org | Optimization of molecular structures including core electron correlation. |

| F12-TZ-cCR QFF | CCSD(T)-F12b based | Anharmonic frequencies within ~3 cm⁻¹ of experimental values. rsc.orgnih.gov | High-accuracy rovibrational characterization for unequivocal spectral confirmation. |

Investigation of Methanediol Reactivity with Diverse Atmospheric and Interstellar Species

Methanediol is a key intermediate in both atmospheric and interstellar environments. nih.govnsf.gov In Earth's atmosphere, it is formed from the hydration of formaldehyde in cloud droplets and is implicated in the formation of formic acid and the growth of aerosols. nih.govaeronomie.bechemistryviews.org In the interstellar medium, it is predicted to form on icy grains and participate in the synthesis of complex organic molecules (COMs). nsf.govaanda.org

A significant frontier of research is the detailed kinetic and mechanistic study of methanediol's reactions with key atmospheric and interstellar species. In the atmosphere, its reaction with the hydroxyl radical (OH) is a critical step in producing formic acid. aeronomie.bechemistryviews.org However, the rate of this reaction is still debated. aeronomie.be Further studies are needed to understand how methanediol interacts with other atmospheric oxidants (e.g., O₃, NO₃) and its role in new particle formation, particularly its interaction with sulfuric acid. nih.govpnas.org

In interstellar contexts, the formation of methanediol is thought to occur through the processing of methanol-rich ices by ionizing radiation. nih.govaanda.org Once formed, it can sublimate in star-forming regions and become available for gas-phase reactions. pnas.org Research is needed to explore its reaction pathways with abundant interstellar species like H, OH, and CN radicals to understand its contribution to the inventory of COMs detected in space. aanda.org

Table 3: Key Reactions of Methanediol in Different Environments

| Environment | Reactant | Products | Significance |

| Atmosphere | OH radical | Formic acid (HCOOH) + H₂O | Major pathway for atmospheric formic acid production. researchgate.netaeronomie.be |

| Atmosphere | H₂SO₄ | (H₂SO₄)(CH₂(OH)₂) cluster | Potential role in atmospheric new particle formation and aerosol growth. nih.gov |

| Interstellar Medium | OH radical | H₂CO + H₂O + OH | Potential pathway leading to formaldehyde formation. aanda.org |

| Interstellar Medium | (UV/cosmic rays) | Various fragments/radicals | Precursor for complex organic molecules (COMs) on ice grains. nsf.govaanda.org |

Exploration of Isotopic Effects on Reaction Kinetics and Mechanisms

Kinetic Isotope Effects (KIEs) are powerful tools for elucidating reaction mechanisms by revealing changes in reaction rates upon isotopic substitution. wikipedia.orglibretexts.org The replacement of hydrogen (¹H) with deuterium (²H or D) can significantly alter reaction rates, particularly when a C-H bond is broken in the rate-determining step. wikipedia.orglibretexts.org

For methanediol, studying KIEs can provide profound insights into its decomposition and reaction pathways. For instance, investigating the deuterium KIE for the unimolecular decomposition of methanediol to formaldehyde and water can clarify the nature of the transition state and the role of quantum tunneling. scispace.comacs.org Similarly, exploring the KIE for the reaction of methanediol with OH radicals can help resolve discrepancies in reported reaction rates and confirm the mechanism of atmospheric formic acid formation. aeronomie.befigshare.com The successful infrared characterization of isotopic analogues like CD₂(OH)₂, CH₂(OD)₂, and CD₂(OD)₂ has provided the necessary detection windows for such laboratory studies. researchgate.net These investigations are crucial for refining atmospheric and astrochemical models that rely on accurate kinetic data. copernicus.orgnih.gov

Q & A

Q. What analytical techniques are recommended for detecting Hydroxyformaldehyde in environmental or biological samples?

this compound detection requires precise methods due to its reactivity and low stability in aqueous environments. Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile derivatives, while high-performance liquid chromatography (HPLC) coupled with UV/Vis or fluorescence detection is suitable for non-volatile forms. For isotopic variants (e.g., ¹³C-labeled this compound), nuclear magnetic resonance (NMR) or isotope-ratio mass spectrometry (IRMS) may be necessary. Method validation should include calibration curves, limit of detection (LOD), and recovery rates in complex matrices .

Q. What are the primary challenges in synthesizing this compound with high purity for experimental use?

Synthesis challenges include its tendency to dimerize or polymerize under ambient conditions. To mitigate this, researchers should use inert atmospheres (e.g., nitrogen), low temperatures, and stabilizing agents like methanol. Purity assessment via spectroscopic methods (e.g., FTIR, ¹H-NMR) and chromatographic techniques is critical. For isotopic labeling (e.g., ¹³C), synthesis routes must ensure isotopic integrity, requiring strict control of reaction intermediates .

Q. What mechanisms underlie this compound-induced cytotoxicity in mammalian cell lines?

this compound induces cytotoxicity primarily through oxidative stress (via reactive oxygen species generation) and protein/DNA adduct formation. Experimental designs should include assays for glutathione depletion, lipid peroxidation, and comet assays for DNA damage. Dose-response curves and exposure duration must be standardized to distinguish acute vs. chronic toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound across studies?

Contradictions often arise from variability in exposure models (e.g., in vitro vs. in vivo), concentration ranges, or metabolic differences between species. A systematic review approach (e.g., PRISMA guidelines) should be adopted to critically appraise study designs, control groups, and confounding factors. Meta-analyses can quantify heterogeneity and identify moderators (e.g., pH, temperature) influencing toxicity outcomes .

Q. What computational models are effective in predicting this compound’s reactivity and degradation pathways?

Density functional theory (DFT) simulations can elucidate reaction energetics, while molecular dynamics (MD) models predict behavior in aqueous environments. Validation against experimental data (e.g., kinetic studies, degradation product analysis) is essential. Advanced models should incorporate solvent effects and pH-dependent speciation to improve accuracy .

Q. How should experiments be designed to study this compound’s stability under varying environmental conditions?

Controlled experiments should isolate variables such as temperature, humidity, and light exposure. Real-time monitoring via spectroscopy (e.g., UV-Vis for degradation kinetics) and mass loss assays can track stability. Data should be analyzed using Arrhenius plots to estimate activation energy for decomposition. Replicate experiments under inert vs. oxidative atmospheres clarify degradation mechanisms .

Methodological Considerations

- Data Collection : Use structured databases (e.g., NIST Chemistry WebBook) for physicochemical properties and toxicity thresholds. For novel data, ensure reproducibility through triplicate measurements and inter-laboratory validation .

- Ethical Compliance : When using biological samples, adhere to institutional review board (IRB) protocols for ethical handling, especially in toxicity studies involving human cell lines .

- Statistical Analysis : Apply multivariate regression to account for confounding variables in toxicity studies. Open-source tools like R or Python’s SciPy suite enable robust analysis of dose-response relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。